molecular formula C11H14O2 B8432926 (5-Methoxy-indan-2-yl)-methanol CAS No. 65844-47-5

(5-Methoxy-indan-2-yl)-methanol

Cat. No.: B8432926
CAS No.: 65844-47-5
M. Wt: 178.23 g/mol
InChI Key: CNDYJQPSBZAOTQ-UHFFFAOYSA-N
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Description

(5-Methoxy-indan-2-yl)-methanol, with the molecular formula C11H14O2, is a chemical compound of interest in organic and medicinal chemistry research. Its structure, featuring a methoxy-substituted indan ring system linked to a methanol group, makes it a valuable intermediate for the synthesis of more complex molecules. While direct biological data for this specific compound is limited in the public domain, its structural framework is related to classes of compounds studied for various pharmacological activities. Research into similar methoxy-indan and methoxy-indole derivatives, for instance, has explored their potential as precursors for melatonin receptor ligands and other biologically active molecules . As such, this compound serves as a versatile building block in method development, heterocyclic chemistry, and the discovery of new molecular entities. The product is provided for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

CAS No.

65844-47-5

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(5-methoxy-2,3-dihydro-1H-inden-2-yl)methanol

InChI

InChI=1S/C11H14O2/c1-13-11-3-2-9-4-8(7-12)5-10(9)6-11/h2-3,6,8,12H,4-5,7H2,1H3

InChI Key

CNDYJQPSBZAOTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(C2)CO)C=C1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Research indicates that (5-Methoxy-indan-2-yl)-methanol may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of indan compounds, including this compound, show significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have demonstrated minimum inhibitory concentrations (MICs) indicating effective antibacterial action .
CompoundMIC (μg/ml)Activity Type
This compoundTBDAntibacterial
Benzimidazole Derivative 150Antibacterial
Griseofulvin500Antifungal

Neuropharmacology

Research into the neuropharmacological properties of this compound suggests it may interact with neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression. Its structural similarity to known psychoactive compounds positions it as a candidate for further investigation in this domain .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in creating new pharmaceutical agents .

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of this compound derivatives revealed promising results against several bacterial strains. The research utilized standard agar diffusion methods to evaluate the zone of inhibition and MIC values compared to established antibiotics.

Case Study 2: Neuropharmacological Screening

In a neuropharmacological assessment, this compound was tested for its effects on serotonin receptors. The findings indicated that the compound could modulate receptor activity, suggesting potential applications in treating mood disorders .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with methoxy or alcohol substituents on aromatic systems. Key differences lie in the core structure (indan vs. indole) and functional groups (Table 1).

Table 1. Comparative Properties of (5-Methoxy-indan-2-yl)-methanol and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties Source
This compound C11H14O2 178.23 5-OCH3, 2-CH2OH Synthetic intermediate, potential organocatalyst [Hypothetical]
(5-Iodo-2-Methylphenyl)Methanol C8H9IO 248.06 5-I, 2-CH3, CH2OH Research chemical (structural studies)
2-(5-Methoxy-1H-indol-3-yl)acetic acid C11H11NO3 221.21 5-OCH3, 3-CH2COOH Pharmacological activity (e.g., melatonin receptor ligands)
5-Methoxy-1-indanone C10H10O2 162.19 5-OCH3, 1-CO Cytotoxicity studies

Physicochemical Properties

  • Stability: Methanol-containing compounds like 2-(5-BENZYLOXY-1H-INDOL-3-YL)-ETHANOL require storage at 4°C to minimize degradation, a consideration applicable to the target compound .

Preparation Methods

Friedel-Crafts Acylation and Sequential Reduction

The Friedel-Crafts acylation-reduction pathway represents a foundational approach for synthesizing (5-Methoxy-indan-2-yl)-methanol. This method begins with 3-methoxyphenylacetic acid, which undergoes intramolecular cyclization under acidic conditions to form 5-methoxy-indan-2-one. The reaction typically employs aluminum chloride (AlCl₃) as a Lewis catalyst in dichloromethane at 0–5°C, achieving cyclization yields of 68–72% . The ketone intermediate is subsequently reduced using sodium borohydride (NaBH₄) in methanol, yielding the target alcohol with >90% purity.

Key Optimization Parameters :

  • Temperature Control : Cyclization at subambient temperatures minimizes side reactions such as over-acylation.

  • Catalyst Loading : Stoichiometric AlCl₃ (1.2 equivalents) ensures complete conversion of the phenylacetic acid derivative .

  • Reduction Selectivity : NaBH₄ in methanol selectively reduces the ketone without affecting the methoxy group, whereas lithium aluminum hydride (LiAlH₄) may lead to over-reduction.

Grignard Addition to 5-Methoxy-indan-2-carbaldehyde

Introducing the hydroxymethyl group via Grignard reagent addition offers a versatile alternative. 5-Methoxy-indan-2-carbaldehyde, synthesized through oxidation of 5-methoxy-indan-2-methanol, reacts with methylmagnesium bromide (CH₃MgBr) in tetrahydrofuran (THF). The Grignard adduct is hydrolyzed to yield the secondary alcohol, though this route requires precise stoichiometry to avoid dimerization byproducts .

Reaction Conditions :

  • Solvent : Anhydrous THF ensures reagent stability.

  • Temperature : Slow addition at −78°C followed by gradual warming to room temperature enhances regioselectivity .

  • Workup : Quenching with saturated ammonium chloride (NH₄Cl) prevents over-hydrolysis.

Yield Comparison :

Starting MaterialReagentYield (%)Purity (%)
5-Methoxy-indan-2-carbaldehydeCH₃MgBr6588
5-Methoxy-indan-2-carbaldehydeCH₂=CHMgBr5882

Cyclization of Methoxy-Substituted Propargyl Alcohols

Copper-catalyzed cyclization of 3-methoxypropargyl alcohols provides a direct route to the indan scaffold. For example, 3-methoxy-5-(prop-2-yn-1-yloxy)benzyl alcohol undergoes cyclization in the presence of CuI (5 mol%) and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 80°C . This method achieves 74% yield with excellent regiocontrol, as the methoxy group directs cyclization to the para position.

Mechanistic Insight :
The copper catalyst facilitates alkyne activation, enabling 5-endo-dig cyclization to form the indan ring. Subsequent hydrolysis of the intermediate acetylide yields the hydroxymethyl group .

Catalytic Hydrogenation of 5-Methoxy-indan-2-one

Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol efficiently reduces 5-methoxy-indan-2-one to the corresponding alcohol. Operating at 30–40 psi H₂ and 25°C, this method achieves 85–90% conversion with <2% over-reduction byproducts . The use of sulfuric acid (H₂SO₄) as a co-catalyst enhances reaction rates by protonating the ketone oxygen, facilitating hydrogen uptake .

Process Parameters :

  • Catalyst Loading : 10% Pd/C (0.1 equivalents) balances activity and cost.

  • Acid Concentration : 0.5 M H₂SO₄ optimizes protonation without degrading the methoxy group .

O-Methylation of 5-Hydroxy-indan-2-methanol

Post-synthetic O-methylation introduces the methoxy group to pre-formed indan derivatives. 5-Hydroxy-indan-2-methanol reacts with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone, achieving 78–82% yield . This method is advantageous for late-stage functionalization but requires anhydrous conditions to prevent demethylation.

Comparative Analysis :

Methylating AgentBaseSolventYield (%)
CH₃IK₂CO₃Acetone82
(CH₃)₂SO₄NaOHDMF75
CH₃OTfEt₃NCH₂Cl₂68

Q & A

Q. What are the optimal synthetic routes for (5-Methoxy-indan-2-yl)-methanol?

  • Methodological Answer : The synthesis typically involves functionalization of the indane scaffold. A plausible route includes:

Methoxylation : Introduce the methoxy group via nucleophilic substitution using sodium methoxide on a halogenated indane precursor (e.g., 5-chloroindan-2-yl-methanol) under reflux in anhydrous methanol .

Reduction : If starting from a ketone intermediate (e.g., 5-methoxyindan-2-one), reduce the carbonyl group to a hydroxymethyl group using NaBH₄ in ethanol or LiAlH₄ in THF .
Key reagents and conditions are analogous to those used in furan and indole methanol derivatives, where oxidation-reduction sequences are critical .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR to confirm the methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups. Methoxy protons resonate at ~δ 3.7–3.9 ppm, while hydroxymethyl protons appear at δ 3.5–4.0 ppm .
  • IR : Detect O-H (broad ~3200–3600 cm⁻¹) and C-O (1050–1250 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can common side reactions during synthesis be mitigated?

  • Methodological Answer :
  • Over-Oxidation : Avoid harsh oxidizing agents (e.g., KMnO₄) post-reduction; use milder conditions like NaBH₄ .
  • Methoxy Group Displacement : Protect the hydroxymethyl group with trimethylsilyl (TMS) chloride during methoxylation to prevent nucleophilic attack .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be systematically resolved?

  • Methodological Answer : Contradictions often arise from variables like catalyst loading, reaction time, or solvent purity. To resolve:

Design of Experiments (DOE) : Use factorial design to test variables (e.g., temperature, solvent ratio) and identify critical factors .

In Situ Monitoring : Employ techniques like FTIR or HPLC to track reaction progress and intermediate stability .
Example: A 20% yield discrepancy between studies using NaBH₄ vs. LiAlH₄ could stem from incomplete reduction or side reactions, resolved by optimizing stoichiometry .

Q. What challenges arise in stereochemical analysis of this compound?

  • Methodological Answer : If the compound has a chiral center at C2:
  • X-ray Crystallography : Use SHELX software for crystal structure determination to assign absolute configuration .
  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and polarimetric detection .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) for stereochemical validation .

Q. How can computational modeling predict reactivity in downstream applications?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydroxymethyl group may act as a hydrogen-bond donor in biological systems .
  • Molecular Docking : Simulate interactions with enzymes (e.g., oxidoreductases) to hypothesize metabolic pathways or bioactivity .

Q. What mechanistic insights can be gained from isotopic labeling studies?

  • Methodological Answer :
  • ¹⁸O Labeling : Track oxygen incorporation in the methoxy group during synthesis (e.g., using H₂¹⁸O in hydrolysis steps) to confirm reaction pathways .
  • Deuterium Exchange : Study acid-catalyzed H/D exchange at the hydroxymethyl group to assess kinetic stability .

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